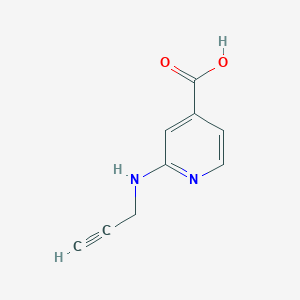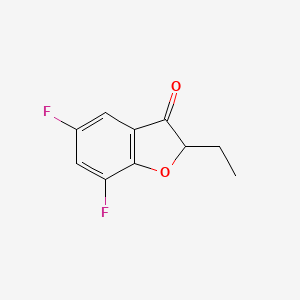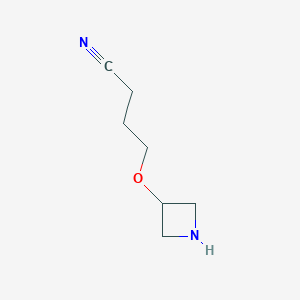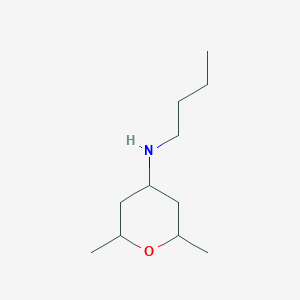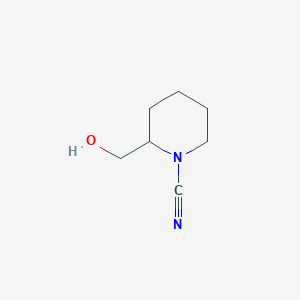![molecular formula C10H9BrN2O2 B13300767 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13300767.png)
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a but-3-yn-1-yl group, and a carboxylic acid group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves the following steps:
Amination: The but-3-yn-1-yl group is introduced through a nucleophilic substitution reaction, where the brominated pyridine reacts with but-3-yn-1-amine.
Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromopyridine: A related compound with similar structural features but lacking the but-3-yn-1-yl group.
5-Bromo-2-chloropyridine: Another brominated pyridine derivative with a chlorine atom instead of the amino group.
2-Bromo-5-nitropyridine: A compound with a nitro group, offering different reactivity and applications.
Uniqueness
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H9BrN2O2 |
|---|---|
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
5-bromo-2-(but-3-ynylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-3-4-12-9-5-7(10(14)15)8(11)6-13-9/h1,5-6H,3-4H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ADDCQCMYKNGPPO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCNC1=NC=C(C(=C1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


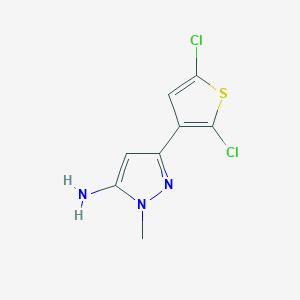

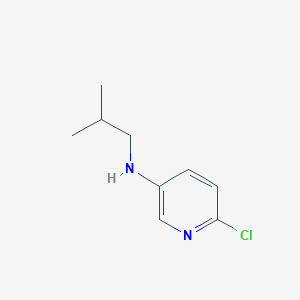

![([(2-Bromocyclopentyl)oxy]methyl)cyclohexane](/img/structure/B13300724.png)
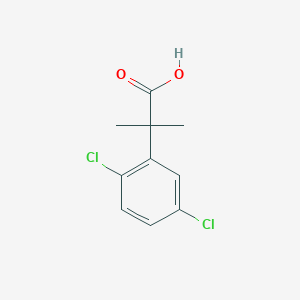

![5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13300736.png)

